molecular formula C9H13NO B6233560 3-methoxy-2,6-dimethylaniline CAS No. 95645-00-4

3-methoxy-2,6-dimethylaniline

Cat. No.: B6233560
CAS No.: 95645-00-4
M. Wt: 151.2
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Description

3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4) is an aromatic amine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Key physical properties include a predicted boiling point of 260.1±35.0 °C and density of 1.019±0.06 g/cm³ . The compound features a methoxy group (-OCH₃) at the 3-position and methyl (-CH₃) groups at the 2- and 6-positions on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, it is used as a molecular building block in siRNA drug carriers and tool compounds .

Storage and Handling: The compound is light-sensitive and requires storage at 2–8°C under nitrogen to prevent degradation .

Properties

CAS No.

95645-00-4

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, substituting fluorine in 2,6-dimethyl-3-fluoroaniline with methoxy proceeds via a two-step mechanism:

  • Deprotonation : Methoxide ions abstract a proton adjacent to the halogen, generating a resonance-stabilized aryl anion.

  • Halogen Displacement : The aryl anion attacks the electrophilic carbon, displacing the halogen and forming the methoxy-substituted product.

Optimized Protocol

  • Substrate : 2,6-Dimethyl-3-fluoroaniline (1.29 mmol)

  • Reagent : NaOMe (1.1 equiv) in DMF

  • Conditions : 20°C, 18 hours under inert atmosphere

  • Workup : Vacuum concentration, aqueous extraction, and recrystallization from ethyl acetate/hexane

  • Yield : 83%

Table 1: NAS Method Performance Metrics

ParameterValue
Temperature20°C
Reaction Time18 hours
SolventDMF
CatalystNone
Yield83%
Purity (HPLC)>98%

This method offers excellent regioselectivity due to the directing effects of the methyl groups. However, the need for halogenated precursors increases raw material costs compared to alternative routes.

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitroarenes represents a scalable approach to this compound. The method involves hydrogenating 3-methoxy-2,6-dimethylnitrobenzene using transition metal catalysts under hydrogen gas.

Catalytic Systems and Efficiency

Palladium on carbon (Pd/C) exhibits superior activity for this transformation. In a representative procedure:

  • Substrate : 3-Methoxy-2,6-dimethylnitrobenzene (5.52 mmol)

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Conditions : H₂ balloon, methanol solvent, 14 hours

  • Yield : 98%

The reaction proceeds via sequential electron transfer steps:

  • Chemisorption : Nitro group adsorbs onto Pd surfaces.

  • Reduction : Stepwise reduction of nitro to hydroxylamine intermediate, then to amine.

  • Desorption : Product releases from the catalyst surface.

Table 2: Hydrogenation Parameters and Outcomes

ParameterValue
Catalyst Loading10% Pd/C (0.1 equiv)
Hydrogen Pressure1 atm (balloon)
SolventMethanol
TemperatureAmbient (~25°C)
Reaction Time14 hours
Yield98%

This method achieves near-quantitative yields but requires specialized equipment for hydrogen handling. Recent advances demonstrate that iron-based catalysts (e.g., Fe₃O₄-Guanidine-CuII) can achieve comparable yields (92%) under milder conditions, though longer reaction times may be needed.

Borohydride-Mediated Reduction with Transition Metal Catalysts

Sodium borohydride (NaBH₄) paired with transition metal catalysts provides a safer alternative to hydrogen gas for nitro group reduction. This method employs a Fe₃O₄-Guanidine-CuII nanocomposite to facilitate electron transfer.

Reaction Dynamics

The catalyst’s magnetic properties enable easy recovery via external magnets, enhancing sustainability. Key steps include:

  • Surface Activation : NaBH₄ reduces CuII to Cu0 on the catalyst surface.

  • Electron Transfer : Cu0 mediates electron donation to the nitro group.

  • Protonation : Sequential protonation converts nitro to amine.

Standard Procedure

  • Substrate : 3-Methoxy-2,6-dimethylnitrobenzene (1 mmol)

  • Reagent : NaBH₄ (3 mmol)

  • Catalyst : Fe₃O₄-Guanidine-CuII (0.6 mol%)

  • Solvent : Ethanol

  • Conditions : 20°C, 1 hour

  • Yield : 92%

Table 3: Borohydride Reduction Efficiency

ParameterValue
Catalyst Loading0.6 mol%
Temperature20°C
Reaction Time1 hour
SolventEthanol
Yield92%
Catalyst Reusability5 cycles (<5% activity loss)

This method eliminates hydrogen gas use but generates stoichiometric borate waste. Solvent choice critically impacts reaction rates—ethanol outperforms methanol due to better substrate solubility.

Comparative Analysis of Synthetic Methods

Economic and Environmental Considerations

  • NAS Method : High atom economy but limited by halogenated precursor availability. DMF solvent poses disposal challenges.

  • Catalytic Hydrogenation : Superior yields and scalability but requires pressurized H₂ infrastructure. Pd/C costs (~$300/g) may limit industrial adoption.

  • Borohydride Reduction : Low-energy conditions and recyclable catalysts align with green chemistry goals. However, borate waste requires neutralization.

Table 4: Method Comparison Matrix

MetricNASHydrogenationBorohydride
Yield (%)839892
Reaction Time18 hours14 hours1 hour
Catalyst CostLowHighModerate
ScalabilityModerateHighHigh
Environmental ImpactModerateLowLow

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methoxy-2,6-dimethylaniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:

  • Dyes and Pigments : The compound is utilized in the manufacture of synthetic dyes due to its ability to participate in electrophilic aromatic substitution reactions.
  • Pharmaceuticals : It plays a role in synthesizing pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.

Biological Applications

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activities. Its interactions with enzymes and proteins are under investigation for various applications:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways and biological processes.
  • Toxicological Studies : It has been studied for its metabolic pathways and potential toxic effects, especially as a metabolite of lidocaine. Sensitive LC-MS/MS methods have been developed to measure its levels in biological samples .

Industrial Applications

Production of Industrial Chemicals

In industrial settings, this compound is employed in the production of:

  • Polymers and Resins : It is used as a building block for synthesizing various polymers and resins, enhancing their properties.
  • Antioxidants and Additives : The compound finds application as an antioxidant in different industrial formulations.

Case Studies

  • Transdermal Drug Delivery Research
    • A study developed sensitive LC-MS/MS methods to measure lidocaine and its metabolite, 2,6-dimethylaniline (a related compound), highlighting the analytical capabilities that can be applied to this compound in pharmacokinetics .
  • Toxicological Assessments
    • Research indicated that exposure to 2,6-dimethylaniline could lead to significant biological effects such as liver enlargement and changes in blood parameters when administered to rodent models. These findings underscore the importance of studying related compounds like this compound for safety evaluations .

Mechanism of Action

The mechanism of action of 3-methoxy-2,6-dimethylaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the activity of enzymes and other biomolecules. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy group in 3-methoxy-2,6-dimethylaniline is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the chloro group in 3-chloro-2,6-dimethylaniline is electron-withdrawing, deactivating the ring .
  • Degradation Pathways: 2,6-Dimethylaniline undergoes Fenton oxidation to yield phenolic intermediates (e.g., 2,6-dimethylphenol) and organic acids (e.g., oxalic acid) . The methoxy analog likely follows a different pathway due to the stability of the methoxy group under oxidative conditions.
  • Synthetic Utility : N-Substituted derivatives, such as N-cyclopropyl-4-methoxy-2,6-dimethylaniline, exhibit improved diastereoselectivity (93:7 dr) in photoredox-mediated annulation reactions .

Physicochemical Properties and Stability

  • Solubility : The hydroxyl group in 4-hydroxy-2,6-dimethylaniline enhances water solubility compared to the methoxy analog, which is more lipophilic .
  • Thermal Stability : this compound’s higher boiling point (260°C vs. 245°C for 2,6-dimethylaniline) reflects stronger intermolecular forces due to the methoxy group .
  • Reactivity : Methoxyacetyl derivatives (e.g., CAS 53823-88-4) undergo nucleophilic acyl substitution, enabling piperazine functionalization , whereas chloro analogs participate in Ullmann or Buchwald-Hartwig couplings .

Biological Activity

3-Methoxy-2,6-dimethylaniline (CAS Number: 95645-00-4) is an aromatic amine that has garnered attention for its potential biological activities. This article explores its biological properties, metabolism, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₁₃N₁O
  • Molecular Weight : 151.21 g/mol

This compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, influencing its reactivity and biological interactions.

Metabolism and Toxicology

Research indicates that this compound undergoes metabolic transformation in various organisms. In studies involving rats, it was found to be metabolized into several compounds, including N-hydroxy derivatives, which are crucial for understanding its toxicological profile .

Table 1: Metabolic Pathways of this compound

MetaboliteBiological Activity
N-hydroxy-2,6-dimethylanilinePotentially mutagenic; forms adducts with DNA
4-Hydroxy-2,6-dimethylanilineInduces liver enzyme activity; hepatotoxicity
Unchanged amineDetected in urine; indicates exposure levels

Toxicological Effects

The compound has been linked to various toxicological effects including:

  • Hematotoxicity : Studies have shown that exposure can lead to methemoglobinemia, particularly in sensitive species like cats . The formation of methemoglobin can result in reduced oxygen transport capacity in the blood.
  • Hepatotoxicity : Repeated administration in animal models indicated changes in liver enzyme activities and structural alterations in liver tissues . For instance, administration of high doses resulted in hepatomegaly and increased microsomal enzyme activity.

Case Study 1: Exposure Assessment

A study assessed the exposure of workers to this compound in an industrial setting. Urinary metabolites were measured to evaluate exposure levels. Results indicated significant levels of N-hydroxy metabolites in individuals with prolonged exposure, suggesting a need for monitoring occupational safety .

Case Study 2: Toxicological Testing

In a controlled laboratory setting, Fischer 344 rats were administered varying doses of the compound. Observations included decreased body weight and alterations in hematological parameters over a period of weeks. The study concluded that the compound exhibits dose-dependent toxicity with significant implications for human health risk assessments .

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-2,6-dimethylaniline, and how can purity be maximized?

Methodological Answer:

  • Alkylation of Aniline Derivatives : React 2-methoxyaniline with methyl iodide in the presence of K₂CO₃ under reflux (60–80°C, 12–24 h). Purify via recrystallization in ethanol/water (yield: ~65–75%) .
  • Reduction of Nitro Precursors : Catalytic hydrogenation (H₂/Pd-C) of nitro intermediates (e.g., 3-methoxy-2,6-dimethylnitrobenzene) in ethanol at 50°C achieves >90% conversion. Monitor by TLC (silica gel, hexane/ethyl acetate 3:1) .
  • Critical Parameters :
    • Avoid excess methyl iodide to prevent N-methylation byproducts.
    • Use inert atmosphere (N₂/Ar) during hydrogenation to suppress oxidation.
    • Store under nitrogen at 2–8°C to prevent amine degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃, 400 MHz): δ 6.55 (s, 1H, aromatic), δ 3.80 (s, 3H, OCH₃), δ 2.25 (s, 6H, CH₃), δ 3.50 (broad, 2H, NH₂) .
    • ¹³C NMR : Confirm methoxy (δ 55.8 ppm) and methyl groups (δ 20.1 ppm) .
  • HPLC-MS :
    • Column: C18 (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30). Retention time: 8.2 min; [M+H]⁺ = 152.1 .

Advanced Research Questions

Q. How can electrochemical sensors be designed to detect this compound in complex matrices?

Methodological Answer:

  • Modified Electrode Fabrication :
    • Carbon Paste Electrode (CPE) : Mix graphite powder with cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complex (2% w/w) and 1-octanaminium surfactant. Optimize at pH 5.0 (acetate buffer) for peak separation .
    • Voltammetric Detection : Differential pulse voltammetry (DPV) at 0.1 V/s scan rate. Linear range: 2.0 × 10⁻⁶–1.0 × 10⁻² M; LOD: 5 × 10⁻⁷ M (S/N = 3) .
  • Interference Mitigation : Pre-treat samples with SPE (C18 cartridges) to remove phenolic contaminants (e.g., 2,6-dimethylphenol) .

Q. How do reaction conditions influence oxidative degradation pathways of this compound?

Methodological Answer:

  • Fenton Process Optimization :
    • Optimal Conditions : pH 2.0, 2 mM Fe²⁺, 20 mM H₂O₂, 3 h reaction → 70% degradation .
    • Intermediates Identified : 3-Methoxy-2,6-dimethylbenzoquinone (m/z 181.1), maleic acid (m/z 116.0), oxalic acid (GC-MS) .
  • Pathway Proposal :
    • Hydroxylation at the para position → quinone formation.
    • Ring cleavage → short-chain acids via β-ketoadipate pathway .

Q. What strategies resolve contradictions in spectral data for iodinated derivatives of this compound?

Methodological Answer:

  • Spectral Discrepancies : Iodination (NIS/H₂SO₄) at C4 yields 4-iodo-2,6-dimethylaniline, but ¹H NMR may show split peaks due to steric hindrance .
  • Resolution Techniques :
    • Use deuterated DMSO-d₆ to enhance signal resolution.
    • Compare with DFT-calculated chemical shifts (B3LYP/6-31G*) .
    • Confirm regioselectivity via X-ray crystallography (e.g., C–I bond length: 2.09 Å) .

Critical Research Gaps and Recommendations

  • Stability Studies : Investigate photodegradation under UV light (λ = 254 nm) to assess environmental persistence .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to evaluate metabolite genotoxicity (e.g., 4-hydroxy-2,6-dimethylaniline) .
  • Synthetic Scalability : Optimize continuous-flow reactors for large-scale iodination (e.g., microreactor systems) .

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